BSB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

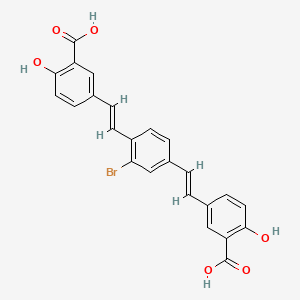

C24H17BrO6 |

|---|---|

Poids moléculaire |

481.3 g/mol |

Nom IUPAC |

5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |

Clé InChI |

ZVECSLHUCRIBDY-WMWQKROPSA-N |

SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |

SMILES isomérique |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |

SMILES canonique |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Architecture of the Blood-Spinal Cord Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that meticulously controls the passage of substances between the bloodstream and the delicate neural tissue of the spinal cord.[1] Its integrity is paramount for maintaining the homeostatic environment required for proper neuronal function. Disruption of the BSCB is a key pathological feature in a range of neurological disorders, including spinal cord injury, neurodegenerative diseases, and neuropathic pain.[1] This technical guide provides an in-depth exploration of the molecular composition of the BSCB, details common experimental protocols for its study, and visualizes key signaling pathways that govern its function.

Cellular and Molecular Components of the BSCB

The BSCB is a complex, multicellular structure composed of spinal cord microvascular endothelial cells (SCMECs), a basement membrane, pericytes, and the end-feet of astrocytes.[1][2][3] These components work in concert to create a highly selective barrier.

Spinal Cord Microvascular Endothelial Cells (SCMECs)

SCMECs form the primary physical barrier of the BSCB.[2][3] Unlike their peripheral counterparts, these endothelial cells are characterized by the absence of fenestrations and a low rate of pinocytosis, severely restricting transcellular transport.[1] They are held together by intricate protein complexes known as tight junctions and adherens junctions, which obliterate the paracellular space.

Table 1: Key Junctional Proteins of the Blood-Spinal Cord Barrier

| Junction Type | Protein Family | Key Proteins | Primary Function |

| Tight Junctions | Claudins | Claudin-1, Claudin-5, Claudin-11, Claudin-12 | Form the primary seal of the paracellular pathway; regulate ion and small molecule passage.[4][5][6][7] |

| Occludins | Occludin | Regulates paracellular permeability and maintains barrier integrity.[4] | |

| Zonula Occludens (ZO) | ZO-1, ZO-2, ZO-3 | Scaffolding proteins that link transmembrane junctional proteins to the actin cytoskeleton.[4] | |

| Junctional Adhesion Molecules (JAMs) | JAM-A, JAM-B, JAM-C | Involved in leukocyte transmigration and junctional assembly. | |

| Endothelial Cell-Selective Adhesion Molecule (ESAM) | ESAM | Contributes to the tightness of the endothelial barrier.[2][3] | |

| Adherens Junctions | Cadherins | VE-cadherin | Mediates cell-cell adhesion and junctional stability.[4] |

| Catenins | β-catenin, p120-catenin | Link cadherins to the actin cytoskeleton and participate in signaling pathways.[4][8] |

The Basement Membrane (Basal Lamina)

The basement membrane is a specialized layer of the extracellular matrix (ECM) that provides structural support to the SCMECs and is integral to the barrier's function.[1][3] It is composed of a complex network of proteins.

Table 2: Major Components of the BSCB Basement Membrane

| Component | Key Proteins/Molecules | Primary Function |

| Collagens | Type IV Collagen | Provides the primary structural scaffold of the basement membrane.[3][9][10] |

| Laminins | Laminin | Influences endothelial cell differentiation, adhesion, and migration.[3][9][10] |

| Proteoglycans | Perlecan, Agrin (Heparan Sulfate Proteoglycans) | Contribute to the negative charge of the basement membrane, restricting the passage of anionic molecules.[3][10][11] |

| Glycoproteins | Fibronectin, Nidogen (Enactin) | Mediate interactions between other ECM components and with cell surface receptors.[3][9][10] |

Pericytes and Astrocytes

Pericytes are contractile cells embedded within the basement membrane that partially encircle the endothelial cells.[1][12] They play a crucial role in the maturation and maintenance of the BSCB, regulating endothelial cell proliferation and differentiation.[1][12][13][14] Astrocytes, a type of glial cell, extend their "end-feet" to almost completely ensheath the microvessels.[1][14] They are critical for inducing and maintaining the barrier properties of the SCMECs.[1][13][14][15] Astrocytic end-feet are enriched in aquaporin-4 (AQP4) and Kir4.1 potassium channels, which are vital for regulating water and ion homeostasis in the spinal cord.[2][3]

Transporter Systems

The BSCB is not an inert barrier; it possesses a sophisticated array of transport systems that facilitate the influx of essential nutrients and the efflux of metabolic waste products and xenobiotics. These transporters are broadly categorized into Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.

Table 3: Key Transporter Families at the Blood-Spinal Cord Barrier

| Transporter Superfamily | Key Examples | Direction of Transport | Substrates |

| Solute Carrier (SLC) | GLUT1 (SLC2A1), LAT1 (SLC7A5) | Influx | Glucose, amino acids, and other essential nutrients.[16][17] |

| ATP-Binding Cassette (ABC) | P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), Multidrug Resistance-Associated Proteins (MRPs/ABCCs) | Efflux | A wide range of xenobiotics, including many therapeutic drugs, and metabolic byproducts.[18][19][20] |

Signaling Pathways Regulating BSCB Integrity

The formation, maintenance, and regulation of the BSCB are controlled by complex signaling pathways.

Wnt/β-catenin Signaling

The canonical Wnt/β-catenin pathway is crucial for the development and maturation of the central nervous system barriers. Activation of this pathway in endothelial cells leads to the upregulation of tight junction proteins, such as claudin-3, and the suppression of fenestrations, thereby promoting a robust barrier phenotype.[21]

Sonic Hedgehog (Shh) Signaling

Sonic Hedgehog (Shh) signaling plays a significant role in maintaining the integrity of the BSCB.[22] Astrocytes are the primary cells in the adult central nervous system that respond to Shh signaling.[23] This pathway helps to regulate transcytosis in endothelial cells, thereby limiting the passage of molecules across the barrier.[23] Studies have shown that activation of the Shh pathway can reduce BSCB permeability and inflammation following spinal cord injury.[24][25][26]

Experimental Protocols for Studying the BSCB

A variety of experimental techniques are employed to investigate the molecular composition and integrity of the BSCB.

Assessing BSCB Permeability: The Evans Blue Assay

The Evans Blue dye extravasation assay is a widely used method to qualitatively and quantitatively assess BSCB permeability in vivo.[27][28]

Protocol Overview:

-

Preparation: A sterile solution of Evans Blue dye (e.g., 2% in saline) is prepared.[29]

-

Injection: The dye is injected intravenously (e.g., via the tail vein) into the experimental animal.[28][30] Evans Blue binds to serum albumin, which under normal conditions, is restricted from crossing the BSCB.[27][28]

-

Circulation: The dye is allowed to circulate for a defined period (e.g., 1-2 hours).[29][31]

-

Perfusion: To remove the dye from the vasculature, the animal is transcardially perfused with saline until the fluid runs clear.[29]

-

Tissue Dissection and Extraction: The spinal cord is dissected, weighed, and incubated in a solvent (e.g., formamide) to extract the extravasated dye.[31]

-

Quantification: The amount of extracted Evans Blue is quantified by measuring its fluorescence or absorbance at a specific wavelength (absorbance maximum ~620 nm) using a spectrophotometer or fluorometer.[29][30][31] The results are typically expressed as the amount of dye per gram of tissue.

Molecular Analysis Techniques

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Principle: Uses specific antibodies to visualize the localization and expression of proteins (e.g., claudin-5, ZO-1) within spinal cord tissue sections.

-

Methodology:

-

Tissue Preparation: Animals are perfused, and the spinal cord is dissected, fixed (e.g., in 4% paraformaldehyde), and cryoprotected.

-

Sectioning: The tissue is sectioned using a cryostat or vibratome.

-

Antigen Retrieval: May be required to unmask antibody epitopes.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: A fluorescently-labeled or enzyme-conjugated secondary antibody that binds to the primary antibody is applied.

-

Visualization: The signal is detected using fluorescence microscopy or by adding a substrate for the enzyme to produce a colored precipitate.

-

Western Blotting:

-

Principle: Allows for the quantification of the relative abundance of specific proteins in a tissue homogenate.

-

Methodology:

-

Protein Extraction: Spinal cord tissue is homogenized in a lysis buffer to extract total protein.

-

Protein Quantification: The total protein concentration is determined using an assay like the BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA).

-

Antibody Incubation: The membrane is incubated with a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity is proportional to the amount of target protein.

-

This guide provides a foundational understanding of the molecular intricacies of the blood-spinal cord barrier. A thorough comprehension of its composition and regulatory mechanisms is essential for developing novel therapeutic strategies that can modulate BSCB permeability for targeted drug delivery or restore its integrity in pathological conditions.

References

- 1. Blood–spinal cord barrier - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Blood-Spinal Cord Barrier: Its Role in Spinal Disorders and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regional Differences in Tight Junction Protein Expression in the Blood–DRG Barrier and Their Alterations after Nerve Traumatic Injury in Rats [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Tight junction proteins at the blood–brain barrier: far more than claudin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Experimental treatments to attenuate blood spinal cord barrier rupture in rats with traumatic spinal cord injury: A meta-analysis and systematic review [frontiersin.org]

- 9. Extra Cellular Matrix Remodeling: An Adjunctive Target for Spinal Cord Injury and Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. Frontiers | Extracellular matrix proteins in construction and function of in vitro blood-brain barrier models [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Astrocytes and pericytes differentially modulate blood-brain barrier characteristics during development and hypoxic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pericyte, Astrocyte and Basal Lamina Association with the Blood Brain Barrier (BBB) | Davis and Ronaldson Laboratories [davislab.med.arizona.edu]

- 15. Distinct Contributions of Astrocytes and Pericytes to Neuroinflammation Identified in a 3D Human Blood-Brain Barrier on a Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SLC and ABC Transporters: Expression, Localization, and Species Differences at the Blood-Brain and the Blood-Cerebrospinal Fluid Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SLC and ABC Transporters: Expression, Localization, and Species Differences at the Blood-Brain and the Blood-Cerebrospinal Fluid Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ABC transporter function and regulation at the blood–spinal cord barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ABC efflux transporters at blood-central nervous system barriers and their implications for treating spinal cord disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ABC transporter function and regulation at the blood-spinal cord barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Wnt/beta-catenin signaling controls development of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. Sonic Hedgehog reduces inflammatory response, decreases blood-spinal cord barrier permeability, and improves locomotor … [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

- 26. Sonic Hedgehog reduces inflammatory response, decreases blood-spinal cord barrier permeability, and improves locomotor function recovery in an acute spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quantifying blood-spinal cord barrier permeability after peripheral nerve injury in the living mouse - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Components of the Blood-Spinal Cord Barrier in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular components that constitute the blood-spinal cord barrier (BSB) in rodents. The this compound is a highly specialized and dynamic interface that strictly regulates the passage of substances between the blood and the delicate neural tissue of the spinal cord. Understanding its cellular and molecular architecture is paramount for developing effective therapeutic strategies for a range of neurological disorders.

Core Cellular Components of the this compound

The this compound is a complex, multicellular structure primarily composed of a specialized endothelium, pericytes, astrocytes, and microglia. These cells work in concert to maintain the barrier's integrity and function.

Spinal Cord Endothelial Cells (SCECs): These cells form the primary physical barrier of the this compound. Unlike endothelial cells in the peripheral vasculature, SCECs are characterized by the presence of intricate tight junctions and adherens junctions, which severely restrict paracellular flux.[1][2][3] They also exhibit a low rate of pinocytosis and express a variety of specialized transporter proteins that regulate the influx of essential nutrients and the efflux of potentially harmful substances.[4][5]

Pericytes: Embedded within the basement membrane of the spinal cord microvasculature, pericytes share a close physical and functional relationship with endothelial cells.[6][7] They play a crucial role in the formation, maturation, and maintenance of the this compound.[7][8] Pericytes contribute to the regulation of capillary diameter and blood flow and are integral to the stability of the endothelial barrier.[6]

Astrocytes: These glial cells extend specialized processes known as "endfeet" that almost completely ensheath the abluminal surface of the spinal cord microvessels.[9][10][11] Astrocytic endfeet are critical for inducing and maintaining the barrier properties of the endothelial cells through paracrine signaling.[9][11][12][13] They are enriched with water channels (aquaporin-4) and potassium channels, contributing to ion and water homeostasis at the this compound.[9][13]

Microglia: As the resident immune cells of the central nervous system, microglia are strategically positioned near the this compound. In a healthy state, they perform surveillance functions. However, under pathological conditions, activated microglia can influence this compound permeability through the release of cytokines and other inflammatory mediators.[14]

Quantitative Data on Cellular Composition and Protein Expression

The precise quantitative cellular and molecular composition of the this compound can vary depending on the specific region of the spinal cord and the developmental stage of the rodent. The following tables summarize available quantitative data from the literature.

| Cellular Component | Parameter | Species | Region | Value | Reference(s) |

| Pericytes | Endothelial Coverage | Mouse | Spinal Cord (Anterior Horn) | 48-68% | [8] |

| Endothelial Coverage | Mouse | Brain (Cortex) | ~80% | [8] | |

| Ratio to Endothelial Cells | Rat | Central Nervous System | ~1:1 | [15][16] | |

| Astrocytes | Endothelial Coverage | Mouse | Brain | ~90% | [9] |

| Endfeet Coverage of Vessels | Human (MDD study, for context) | Orbitofrontal Gray Matter | Significantly reduced in MDD subjects | [8][17] | |

| GFAP+ Cells to Endothelial Cells | N/A | N/A | Data not consistently reported as a direct ratio. |

| Protein | Junction Type | Relative Expression/Observation | Species | Method | Reference(s) |

| Claudin-5 | Tight Junction | High expression in spinal cord microvessels. | Mouse | Immunofluorescence | [18] |

| Reduced levels in a mouse model of ALS. | Mouse | Western Blot, Immunofluorescence | [19] | ||

| Occludin | Tight Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |

| Expression levels can be quantified by Western Blot. | Rat | Western Blot | [19][21][22] | ||

| ZO-1 | Tight Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |

| Localized to endothelial cell tight junctions. | Mouse | Immunofluorescence | [23][24] | ||

| VE-cadherin | Adherens Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |

| Serves as a landmark for endothelial junctions. | Mouse, Rat | Immunofluorescence | [4][25][26][27] | ||

| β-catenin | Adherens Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |

Key Signaling Pathways Regulating this compound Integrity

The integrity of the this compound is dynamically regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets to modulate this compound permeability.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is fundamental for the development and maintenance of the this compound.[16][28][29][30][31][32] Wnt ligands, secreted by surrounding neural cells, bind to Frizzled receptors and LRP5/6 co-receptors on endothelial cells. This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator to regulate the expression of genes crucial for barrier function, including tight junction proteins.[16][18][30]

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astrocyte plasticity in mice ensures continued endfoot coverage of cerebral blood vessels following injury and declines with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VE-cadherin in arachnoid and pia mater cells serves as a suitable landmark for in vivo imaging of CNS immune surveillance and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tight junction protein ZO-1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. NT-3 Combined with TGF-β Signaling Pathway Enhance the Repair of Spinal Cord Injury by Inhibiting Glial Scar Formation and Promoting Axonal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COVERAGE OF BLOOD VESSELS BY ASTROCYTIC ENDFEET IS REDUCED IN MAJOR DEPRESSIVE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and culture of microvascular endothelial cells from murine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-beta1 and TGF-beta2 expression after traumatic human spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glial fibrillary acidic protein levels are associated with global histone H4 acetylation after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular distribution of tight junction-associated proteins (occludin, ZO-1, ZO-2) in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-ray irradiation stimulates the expression of caveolin-1 and GFAP in rat spinal cord: a study of immunoblot and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Endothelial β-Catenin Signaling Is Required for Maintaining Adult Blood-Brain Barrier Integrity and CNS Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glial fibrillary acidic protein (GFAP) in spinal cord of postnatal rat. An immunoperoxidase study in semithin sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endothelial β-Catenin Deficiency Causes Blood-Brain Barrier Breakdown via Enhancing the Paracellular and Transcellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Distribution of the tight junction-associated protein ZO-1 in circumventricular organs of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Expression of zonula occludens-1 (ZO-1) and the transcription factor ZO-1-associated nucleic acid-binding protein (ZONAB)-MsY3 in glial cells and colocalization at oligodendrocyte and astrocyte gap junctions in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bicellscientific.com [bicellscientific.com]

- 26. VE-cadherin in arachnoid and pia mater cells serves as a suitable landmark for in vivo imaging of CNS immune surveillance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Wnt/β-catenin signaling is required for CNS, but not non-CNS, angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pnas.org [pnas.org]

A Comparative Analysis of the Blood-Spinal Cord Barrier and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central nervous system (CNS) is meticulously protected from the fluctuating environment of the bloodstream by highly specialized microvascular barriers. The most well-known of these is the blood-brain barrier (BBB), which shields the brain. However, a similar, yet distinct, barrier known as the blood-spinal cord barrier (BSCB) provides crucial protection for the spinal cord. While functionally analogous in their aim to maintain CNS homeostasis, the BSCB and BBB exhibit significant structural and functional differences that have profound implications for disease pathology and the delivery of therapeutics to the spinal cord. This technical guide provides an in-depth comparison of the BSCB and BBB, focusing on their cellular and molecular composition, permeability characteristics, and the signaling pathways that govern their integrity.

Cellular and Molecular Architecture: A Side-by-Side Comparison

Both the BBB and BSCB are complex structures composed of endothelial cells, a basement membrane, pericytes, and astrocytic end-feet.[1][2] The endothelial cells of both barriers are characterized by the absence of fenestrations, a low rate of pinocytosis, and the presence of intricate tight junctions (TJs) that severely restrict paracellular flux.[1][3] These tight junctions are comprised of a complex of transmembrane proteins, including claudins, occludin, and junctional adhesion molecules (JAMs), which are linked to the actin cytoskeleton by scaffolding proteins such as zonula occludens (ZO-1).[4]

Despite these similarities, emerging evidence indicates that the BSCB is a more permissive barrier than the BBB.[5] This is attributed to differences in the expression levels of key tight junction proteins and transporters.

Quantitative Comparison of Key Barrier Components

The following tables summarize the available quantitative data on the expression of essential tight junction proteins and transporters in the BBB versus the BSCB. The data highlights the molecular underpinnings of the observed differences in permeability.

Table 1: Comparison of Tight Junction Protein Expression

| Protein | Blood-Brain Barrier (BBB) | Blood-Spinal Cord Barrier (BSCB) | Key Differences & Implications |

| Occludin | Higher Expression | Lower Expression | Reduced occludin levels in the BSCB are associated with its increased permeability compared to the BBB.[6] |

| Claudin-5 | High Expression (Dominant claudin) | High Expression | While a key component of both barriers, some studies suggest subtle differences in its regulation and localization may contribute to permeability differences.[7][8] |

| Claudin-1 | Lower Expression | Higher Expression (relative to BBB) | The differential expression of various claudin isoforms contributes to the unique permeability characteristics of each barrier. |

| Claudin-11 | Present | Present, but at significantly lower levels than in the BBB. | This difference may contribute to the higher permeability of the BSCB.[9] |

| ZO-1 | Higher Expression | Lower Expression | Lower levels of this crucial scaffolding protein in the BSCB likely contribute to a less complex and more permeable tight junction structure.[6] |

Table 2: Comparison of Key Transporter Protein Expression (Human)

| Protein | Gene | Function | Blood-Brain Barrier (BBB) Abundance (pmol/g tissue) | Blood-Spinal Cord Barrier (BSCB) Abundance (pmol/g tissue) | Key Differences & Implications |

| P-glycoprotein | ABCB1 | Efflux transporter (drugs, xenobiotics) | ~1.5 | ~0.8 | Lower expression in the BSCB may allow for greater penetration of certain drugs into the spinal cord.[10] |

| GLUT1 | SLC2A1 | Glucose transporter | ~12.5 (cortical) | ~3.3 | Higher expression in the brain reflects the brain's greater metabolic demand for glucose compared to the spinal cord.[10][11] |

| LRP1 | LRP1 | Receptor-mediated transcytosis | Detected (cortical) | Not Detected | Presence at the BBB and absence at the BSCB suggests different mechanisms for macromolecule transport into the brain versus the spinal cord.[10] |

| INSR | INSR | Insulin receptor | Detected (cortical) | Not Detected | This difference may indicate distinct roles for insulin signaling in the brain and spinal cord microvasculature.[10] |

Data in Table 2 is adapted from Uchida et al., 2020, and represents values from a single human subject, highlighting the need for further quantitative proteomics studies.

Permeability Characteristics: A Quantitative Divide

The structural differences outlined above translate to quantifiable differences in the permeability of the BBB and BSCB to various molecules. The BSCB is generally considered to be "leakier" than the BBB.

Table 3: Comparative Permeability to Tracer Molecules

| Tracer Molecule | Molecular Weight (Da) | Blood-Brain Barrier (BBB) Permeability | Blood-Spinal Cord Barrier (BSCB) Permeability | Key Observations |

| Sucrose | 342 | Low (PA product ~10⁻⁵ s⁻¹) | Higher than BBB | The BSCB shows a higher basal permeability to small hydrophilic molecules.[12] |

| Inulin | ~5000 | Very Low (Not measurable in control) | Higher than BBB | The difference in permeability is also evident for larger molecules.[12] |

| Cytokines (e.g., TNF-α) | N/A | Low | More Permeable | The increased cytokine permeability of the BSCB has significant implications for neuroinflammatory processes in the spinal cord.[5] |

PA product = Permeability-Surface Area Product

Experimental Protocols for Barrier Integrity Assessment

A variety of experimental techniques are employed to investigate the integrity and function of the BBB and BSCB. Below are detailed methodologies for key experiments.

In Situ Brain/Spinal Cord Perfusion

This technique allows for the precise control of the composition of the perfusate delivered to the CNS vasculature, enabling accurate measurement of solute transport across the barrier.

Experimental Workflow: In Situ Rat Brain Perfusion

Caption: Workflow for in situ rat brain perfusion.

Methodology:

-

Anesthesia and Surgical Preparation: Rats are anestheted, and the common carotid artery is surgically exposed and cannulated. The external carotid artery is ligated to direct perfusate flow to the brain.[13][14]

-

Perfusion: A pre-wash with a tracer-free buffer is performed to remove blood from the cerebral vasculature. This is followed by perfusion with a buffer containing the molecule of interest at a known concentration for a precise duration.[15]

-

Sample Collection and Analysis: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected. The concentration of the test molecule in the brain parenchyma is quantified, and the permeability-surface area (PS) product is calculated.[13]

Note on Spinal Cord Perfusion: While less commonly described, the principles of in situ perfusion can be adapted for the spinal cord. This typically involves cannulation of the descending aorta and isolation of the spinal cord vasculature.

Immunohistochemistry for Tight Junction Proteins

This technique allows for the visualization and localization of specific tight junction proteins within the microvasculature of the brain and spinal cord.

Experimental Workflow: Immunohistochemistry for Claudin-5

Caption: Workflow for Claudin-5 immunohistochemistry.

Methodology:

-

Tissue Fixation and Sectioning: The animal is transcardially perfused with a fixative (e.g., paraformaldehyde). The brain and/or spinal cord are dissected, cryoprotected, and sectioned on a cryostat.[9]

-

Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites of the target protein.[16]

-

Immunostaining: Sections are incubated with a primary antibody specific for the tight junction protein of interest (e.g., anti-claudin-5), followed by a fluorescently labeled secondary antibody.[16]

-

Imaging: The stained sections are visualized using fluorescence microscopy to determine the localization and relative expression of the protein.

Western Blotting for Tight Junction Proteins

Western blotting is used to quantify the relative abundance of specific tight junction proteins in tissue homogenates or isolated microvessels.

Experimental Workflow: Western Blotting for Occludin

Caption: Workflow for occludin Western blotting.

Methodology:

-

Protein Extraction: Brain or spinal cord tissue is homogenized in a lysis buffer to extract total protein. The protein concentration is then determined.[17]

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).[4]

-

Immunodetection: The membrane is incubated with a primary antibody against the target protein (e.g., anti-occludin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[18]

Key Signaling Pathways Regulating Barrier Integrity

The integrity of both the BBB and BSCB is dynamically regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for developing strategies to modulate barrier permeability for therapeutic benefit.

Wnt/β-catenin Signaling in Barriergenesis

The canonical Wnt/β-catenin signaling pathway is essential for the development and maturation of the CNS barriers.

Caption: Canonical Wnt/β-catenin signaling pathway.

In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Binding of Wnt to its receptors, Frizzled and LRP5/6, leads to the inhibition of the destruction complex.[2][19] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes, including those encoding tight junction proteins (e.g., claudin-3) and transporters (e.g., GLUT1), thereby promoting barrier integrity.[4][20]

VEGF Signaling and Barrier Permeability

Vascular endothelial growth factor (VEGF) is a potent regulator of vascular permeability. Under pathological conditions, such as ischemia or inflammation, increased VEGF levels can lead to barrier breakdown.

Caption: VEGF signaling pathway leading to barrier disruption.

VEGF binds to its receptor, VEGFR2, on endothelial cells, initiating a cascade of intracellular signaling events.[13][21] This includes the activation of phospholipase C gamma (PLCγ), protein kinase C (PKC), and the PI3K/Akt pathway, which leads to the production of nitric oxide (NO).[22][23] These signaling events converge to promote the phosphorylation, internalization, and degradation of tight junction proteins, ultimately leading to increased paracellular permeability and barrier breakdown.[13]

Matrix Metalloproteinases (MMPs) in Barrier Degradation

MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM). In the context of CNS injury and neuroinflammation, MMPs play a critical role in the breakdown of the BBB and BSCB.

Caption: MMP-9 mediated degradation of barrier components.

Inflammatory cytokines, such as TNF-α and IL-1β, can upregulate the expression and activation of MMPs, particularly MMP-9, in endothelial cells and surrounding glial cells.[1] Active MMP-9 then degrades key components of the basement membrane, such as collagen IV and laminin, as well as tight junction proteins like occludin and ZO-1.[1][24] This enzymatic degradation leads to a loss of barrier integrity and increased permeability.

Conclusion and Future Directions

The blood-spinal cord barrier and the blood-brain barrier, while sharing a common purpose, are distinct entities with significant differences in their molecular composition and permeability. The BSCB's inherently greater permeability, due to lower expression of key tight junction and efflux transporter proteins, has critical implications for the pathophysiology of spinal cord disorders and the design of effective drug delivery strategies.

For researchers and drug development professionals, a thorough understanding of these differences is paramount. Targeting the unique molecular signatures of the BSCB may open new avenues for the selective delivery of therapeutics to the spinal cord, while strategies to fortify the BSCB could prove beneficial in mitigating the secondary damage associated with spinal cord injury and neuroinflammatory diseases. Further quantitative proteomic and permeability studies are needed to build a more comprehensive picture of the dynamic nature of these critical barriers in both health and disease.

References

- 1. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABC Transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) Expression in the Developing Human CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to prepare mouse spinal cord for patch-clamp and histology experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Absolute Protein Abundances of Transporters and Receptors among Blood-Brain Barriers at Different Cerebral Regions and the Blood-Spinal Cord Barrier in Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential blood-brain barrier permeabilities to [14C]sucrose and [3H]inulin after osmotic opening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]

- 15. In situ Rat Brain Perfusion Model for Delivery of CPT-Glu and Gd-DTPA Across the BBB [bio-protocol.org]

- 16. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]

- 17. Western blot in homogenised mouse brain samples [protocols.io]

- 18. Abundance of P-Glycoprotein and Other Drug Transporters at the Human Blood-Brain Barrier in Alzheimer's Disease: A Quantitative Targeted Proteomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neonatal Blood-Spinal Cord Barrier: A Technical Guide to Development, Maturation, and Experimental Interrogation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-spinal cord barrier (BSB) is a critical physiological barrier that protects the spinal cord from circulating neurotoxic substances, pathogens, and inflammatory cells. Its proper development and maturation are essential for normal neurological function. In the neonatal period, the this compound is a dynamic and developing structure, exhibiting distinct characteristics compared to its adult counterpart. Understanding the intricacies of the neonatal this compound is paramount for developing effective therapeutic strategies for a range of pediatric neurological disorders and for designing safer drugs for neonatal populations. This technical guide provides an in-depth overview of the development and maturation of the this compound in neonates, with a focus on its cellular and molecular components, key signaling pathways, and experimental methodologies for its investigation.

Introduction

The this compound, analogous to the blood-brain barrier (BBB), is a complex, multicellular structure composed of specialized endothelial cells, pericytes, astrocytes, and a basement membrane.[1] These components work in concert to strictly regulate the passage of molecules and cells between the blood and the spinal cord parenchyma. While once considered immature and more permeable than the adult barrier, recent evidence suggests that the neonatal this compound is functional early in development, albeit with distinct properties that continue to mature postnatally.[2] This guide will delve into the current understanding of this critical developmental process.

Cellular and Molecular Components of the Neonatal this compound

The cellular architecture of the this compound is established during embryonic development and undergoes significant refinement in the neonatal period.

-

Endothelial Cells: These are the cornerstone of the this compound, forming the wall of the microvessels. In the developing this compound, endothelial cells are interconnected by tight junctions (TJs) and adherens junctions, which progressively tighten to restrict paracellular permeability. Key tight junction proteins include claudin-5, occludin, and zonula occludens-1 (ZO-1).[3]

-

Pericytes: These contractile cells are embedded within the basement membrane and partially ensheathe the endothelial cells. Pericytes are crucial for the induction and maintenance of this compound properties, including the regulation of tight junction protein expression and the control of microvascular blood flow.[4] Pericyte coverage of spinal cord microvessels increases during postnatal development.[2]

-

Astrocytes: The end-feet of astrocytes envelop the microvessels and play a vital role in this compound maturation and function. They secrete factors that modulate endothelial cell properties and contribute to the overall integrity of the barrier.[5]

-

Basement Membrane: This specialized extracellular matrix provides structural support to the microvessels and influences the behavior of the surrounding cells.

Development and Maturation of the Neonatal this compound

The formation of the this compound is a complex process orchestrated by a series of molecular signaling events.

Key Signaling Pathways

Several signaling pathways are instrumental in the development and maturation of the this compound:

-

Wnt/β-catenin Signaling: This pathway is a critical regulator of this compound development, promoting the expression of tight junction proteins and enhancing barrier function.

-

PDGF-BB/PDGFRβ Signaling: Platelet-derived growth factor-BB (PDGF-BB) secreted by endothelial cells recruits pericytes expressing the PDGF receptor-β (PDGFRβ) to the developing vessels, a crucial step for this compound maturation.

-

Sonic Hedgehog (Shh) Signaling: The Shh pathway contributes to the integrity of the barrier by promoting the expression of tight junction proteins in endothelial cells.

Data Presentation: Neonatal vs. Adult this compound

Quantitative data highlights the key differences between the neonatal and adult this compound.

Table 1: this compound Permeability in Neonatal vs. Adult Rodents

| Species | Age | Tracer | Permeability/Leakage | Reference |

| Rat | Neonatal (P7) | Evans Blue (post-stroke) | 2.1-fold increase in injured brain | [6][7] |

| Rat | Adult | Evans Blue (post-stroke) | 4.7 to 14.4-fold increase in injured brain | [6][7] |

| Rat | Uninjured | [14C]-alpha-aminoisobutyric acid | Baseline Kps: 0.006978 ± 0.001864 min-1 | [8] |

Table 2: Tight Junction Protein Expression in Neonatal vs. Adult Spinal Cord

| Protein | Species | Age Comparison | Expression Change | Reference |

| Claudin-5 | Rat | Neonatal vs. Adult (post-stroke) | Significantly increased in injured neonatal tissue | [9] |

| Occludin | Rat | Neonatal vs. Adult (post-stroke) | Reduced in injured adult tissue | [9] |

| ZO-1 | Rat | Neonatal vs. Adult (post-stroke) | Reduced in injured adult tissue | [9] |

| Claudin-5 | Rat | TBI vs. Sham | 67.17% decrease in gene expression | [10] |

| Occludin | Rat | TBI vs. Sham | 73.76% decrease in gene expression | [10] |

| ZO-1 | Rat | TBI vs. Sham | 59.25% decrease in gene expression | [10] |

Table 3: Cellular Coverage of the this compound in Neonatal vs. Adult Rodents

| Cell Type | Species | Region | Coverage Percentage | Reference |

| Pericytes | Mouse | Spinal Cord (Adult) | Reduced compared to brain | [11] |

| Pericytes | Mouse | Spinal Cord White Matter (Adult) | 68-75% (CD13+), 68-73% (PDGFRβ+) | |

| Astrocytes | - | - | Data not readily available | - |

Experimental Protocols

Investigating the neonatal this compound requires specialized experimental techniques.

This compound Permeability Assays

These assays quantify the leakage of tracers from the blood into the spinal cord parenchyma.

This method utilizes Evans blue dye, which binds to serum albumin. Extravasation of the dye-albumin complex indicates increased this compound permeability.

-

Preparation: Prepare a 2% Evans blue solution in sterile 0.1 M phosphate-buffered saline (PBS).

-

Injection: Slowly inject the Evans blue solution into the jugular vein of neonatal rats (e.g., P7) at a dose of 0.04 ml/15 g body weight, or into the tail vein of adult rats at 0.8 ml/200 g body weight.[6] Allow the dye to circulate for a specified period (e.g., 20-22 hours).[6]

-

Perfusion: Anesthetize the animal and perform transcardial perfusion with cold PBS to remove intravascular dye.

-

Tissue Collection and Extraction: Collect the spinal cord and homogenize the tissue in a suitable buffer. Extract the Evans blue dye using a solvent such as formamide or a 50% trichloroacetic acid (TCA) solution followed by ethanol.[6]

-

Quantification: Measure the fluorescence of the extracted dye using a spectrophotometer or fluorometer at an excitation/emission of approximately 620/680 nm.

-

Normalization: Normalize the fluorescence to the tissue weight and the plasma concentration of the dye to obtain a quantitative measure of permeability.

Sodium fluorescein is a smaller tracer that can also be used to assess this compound permeability.

-

Preparation: Prepare a sterile solution of sodium fluorescein (e.g., 2 mM in PBS).

-

Injection: Administer sodium fluorescein intraperitoneally to neonatal mice.

-

Circulation: Allow the tracer to circulate for a defined period (e.g., 1 hour).

-

Sample Collection: Collect blood via cardiac puncture and then perfuse the animal with cold PBS. Collect the spinal cord.

-

Processing: Centrifuge the blood to obtain serum. Homogenize the spinal cord tissue in PBS and centrifuge to obtain the supernatant.

-

Quantification: Measure the fluorescence of the serum and spinal cord supernatant using a fluorometer at an excitation/emission of approximately 485/530 nm.

-

Calculation: Calculate the permeability index as (tissue fluorescence/g tissue weight) / (serum fluorescence/ml serum).

Immunohistochemistry for this compound Components

This technique allows for the visualization and localization of specific proteins within the this compound neurovascular unit.

-

Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissue in a sucrose solution (e.g., 30% in PBS).

-

Sectioning: Embed the tissue in an appropriate medium (e.g., OCT compound) and cut cryosections (e.g., 20-40 µm thick).

-

Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer) may be required.

-

Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-claudin-5, anti-ZO-1, anti-GFAP) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the sections multiple times with PBS.

-

Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody corresponding to the primary antibody species for 1-2 hours at room temperature in the dark.

-

Counterstaining (optional): Counterstain cell nuclei with a fluorescent dye such as DAPI.

-

Mounting: Wash the sections and mount them on slides with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

In Vitro Models of the Neonatal this compound

In vitro models provide a controlled environment to study the cellular and molecular mechanisms of the this compound. A common model involves the co-culture of neonatal rat brain capillary endothelial cells with astrocytes and pericytes on a Transwell insert. This setup allows for the measurement of transendothelial electrical resistance (TEER), a measure of barrier tightness, and the permeability to various molecules.

Conclusion

The neonatal blood-spinal cord barrier is a dynamic and functionally distinct entity that undergoes significant maturation in the early postnatal period. A thorough understanding of its unique cellular and molecular characteristics, as well as the signaling pathways that govern its development, is crucial for advancing our knowledge of pediatric neurological disorders and for the rational design of safer and more effective neonatal therapeutics. The experimental protocols outlined in this guide provide a framework for the robust investigation of the neonatal this compound, paving the way for future discoveries in this important field.

References

- 1. Regional Differences in Tight Junction Protein Expression in the Blood–DRG Barrier and Their Alterations after Nerve Traumatic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pericytes Across the Lifetime in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tight junction proteins ZO-1, occludin, and claudins in developing and adult human perineurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What Are the Roles of Pericytes in the Neurovascular Unit and Its Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blood–Brain Barrier Permeability Is Increased After Acute Adult Stroke But Not Neonatal Stroke in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blood-brain barrier permeability is increased after acute adult stroke but not neonatal stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blood–Brain Barrier Permeability Is Increased After Acute Adult Stroke But Not Neonatal Stroke in the Rat | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanisms of Blood-Spinal Cord Barrier Permeability and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that meticulously controls the exchange of substances between the blood and the delicate neural tissue of the spinal cord. Its integrity is paramount for maintaining the homeostasis required for proper neuronal function. Disruption of the BSCB is a hallmark of numerous neurological disorders, including spinal cord injury (SCI), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS), leading to neuroinflammation and secondary tissue damage. A comprehensive understanding of the mechanisms governing BSCB permeability and transport is therefore critical for the development of effective therapeutic strategies for these debilitating conditions. This technical guide provides an in-depth exploration of the cellular and molecular components of the BSCB, the diverse transport mechanisms across this barrier, and the signaling pathways that regulate its permeability in both physiological and pathological states. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Core Mechanisms of BSB Permeability and Transport

The BSCB is a complex, multicellular structure primarily composed of spinal cord microvascular endothelial cells (SCMECs), pericytes, and astrocytes.[1][2] These components work in concert to establish a physical and metabolic barrier.

1.1. The Cellular Architecture of the this compound

-

Spinal Cord Microvascular Endothelial Cells (SCMECs): These cells form the primary physical barrier of the BSCB. They are characterized by the presence of complex tight junctions (TJs) that severely restrict paracellular diffusion and a low rate of pinocytosis, which limits transcellular transport.[1]

-

Pericytes: Embedded within the basement membrane, pericytes share this layer with the endothelial cells. They are crucial for the maintenance and integrity of the BSCB, influencing endothelial cell proliferation, differentiation, and the expression of tight junction proteins.[1]

-

Astrocytic End-feet: The end-feet of astrocytes ensheath the microvessels and play a vital role in inducing and maintaining the barrier properties of the SCMECs. They regulate ion and water homeostasis through the expression of aquaporin-4 (AQP4) and potassium channels.[1][2]

1.2. Molecular Basis of this compound Permeability: Tight Junctions

Tight junctions are complex protein structures that seal the space between adjacent endothelial cells, thereby controlling paracellular permeability. The primary transmembrane proteins of TJs are claudins and occludin, which are linked to the actin cytoskeleton via scaffolding proteins such as Zonula Occludens (ZO-1, ZO-2, ZO-3).[1][3]

-

Claudins: Claudin-5 is the most abundant claudin at the BSCB and is critical for restricting the passage of small molecules.[1] Other claudins, such as claudin-1 and claudin-12, are also expressed.

-

Occludin: While not essential for the formation of TJ strands, occludin plays a regulatory role in modulating paracellular permeability.[3]

-

Zonula Occludens (ZO) Proteins: ZO-1, ZO-2, and ZO-3 are cytoplasmic proteins that anchor the transmembrane TJ proteins to the actin cytoskeleton, providing structural support and participating in signaling cascades.[3]

The BSCB is generally considered to be more permeable than the blood-brain barrier (BBB), which is attributed to a relatively lower expression of tight junction proteins like occludin and ZO-1.[4][5]

1.3. Transport Mechanisms Across the this compound

The BSCB facilitates the transport of essential nutrients into the spinal cord and removes metabolic waste products through a variety of transport mechanisms.

-

Passive Diffusion: Small, lipid-soluble molecules can diffuse across the endothelial cell membranes.

-

Carrier-Mediated Transport: Solute carriers (SLCs) facilitate the transport of essential molecules such as glucose (GLUT1/SLC2A1), amino acids, and monocarboxylates.[6]

-

Receptor-Mediated Transcytosis: Larger molecules, like insulin and transferrin, bind to specific receptors on the luminal surface of the SCMECs and are transported across the cell in vesicles.

-

Adsorptive-Mediated Transcytosis: Cationic molecules can bind to the negatively charged endothelial cell surface and be transported across the cell.

-

Efflux Transport: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Proteins (MRPs/ABCCs), actively pump a wide range of xenobiotics and metabolic byproducts from the endothelial cells back into the bloodstream, thus protecting the spinal cord.[1][7]

Quantitative Data on this compound Permeability and Transporter Expression

Table 1: Permeability Coefficients of Various Tracers Across the Blood-Spinal Cord Barrier

| Tracer | Molecular Weight (Da) | Condition | Permeability Coefficient (P) or Transfer Constant (Ki) | Species | Reference |

| [¹⁴C]Sucrose | 340 | Normal | ~10⁻⁵ s⁻¹ (PA product) | Rat | [1][8] |

| [³H]Inulin | ~5,000 | Normal | Not measurable | Rat | [1] |

| [¹⁴C]Mannitol | 182 | Normal | Higher in spinal cord than brain | Rat | [4] |

| [³H]-D-Mannitol | 182 | Normal | Higher permeability in BSCB vs. BBB | N/A | [9] |

| Sodium Fluorescein | 376 | Normal | 14.6 x 10⁻⁷ cm/s | Rat | [3] |

| FITC-Dextran | 4,000 | Normal | 6.2 x 10⁻⁷ cm/s | Rat | [3] |

| FITC-Dextran | 20,000 | Normal | 1.8 x 10⁻⁷ cm/s | Rat | [3] |

| FITC-Dextran | 40,000 | Normal | 1.4 x 10⁻⁷ cm/s | Rat | [3] |

| FITC-Dextran | 70,000 | Normal | 1.3 x 10⁻⁷ cm/s | Rat | [3] |

| IgG | ~160,000 | Normal | 0.54 x 10⁻⁷ cm/s | Rat | [3] |

| [¹⁴C]-AIB | 103 | SCI (3 days) | ~6-9 ml/kg/min | Rat | [10] |

| [¹⁴C]-AIB | 103 | SCI (7 days) | ~4-5 ml/kg/min | Rat | [10] |

| [¹⁴C]-AIB | 103 | SCI (14-28 days, white matter) | ~5-6 ml/kg/min | Rat | [10] |

| ¹²⁵I-Albumin | ~68,000 | SCI | Time-dependent increase | Rat | [5] |

| Gadolinium (Gd) | ~550 | SCI (uninjured baseline) | 0.006978 ± 0.001864 min⁻¹ (Kps) | N/A | [11][12] |

Table 2: Quantitative Expression of Key Transporter Proteins in Human BBB vs. BSCB

| Transporter Protein | Gene Name | Function | BBB Expression (pmol/g tissue) | BSCB Expression (pmol/g tissue) | Fold Difference (BBB/BSCB) | Reference |

| P-glycoprotein (MDR1) | ABCB1 | Efflux transporter | 1.93 | 0.41 | 4.69 | [13] |

| BCRP | ABCG2 | Efflux transporter | 1.13 | 0.32 | 3.53 | [13] |

| GLUT1 | SLC2A1 | Glucose transporter | 21.0 | 7.0 | 3.00 | [13] |

| MCT1 | SLC16A1 | Monocarboxylate transporter | 10.1 | 3.3 | 3.06 | [13] |

| EAAT1 | SLC1A3 | Amino acid transporter | 3.57 | 1.15 | 3.10 | [13] |

| SNAT3 | SLC38A3 | Amino acid transporter | 0.56 | 0.18 | 3.11 | [13] |

Signaling Pathways Regulating this compound Permeability

The permeability of the this compound is dynamically regulated by a complex network of signaling pathways that can be activated by physiological cues or pathological insults.

3.1. Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix and tight junction proteins, leading to increased this compound permeability. Following SCI, the expression and activity of MMPs, particularly MMP-9, are upregulated.[9][14] MMP-9 can degrade occludin and claudin-5, leading to the breakdown of the this compound.[14]

3.2. Pro-inflammatory Cytokines (TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that is upregulated following SCI and in neuroinflammatory diseases. TNF-α can directly increase the permeability of SCMECs by activating signaling pathways that lead to the downregulation and redistribution of tight junction proteins.[9] The NF-κB signaling pathway is a key mediator of TNF-α-induced this compound disruption.[9]

References

- 1. Immunohistochemistry (IHC) protocol [hellobio.com]

- 2. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]

- 3. Quantification of blood-brain barrier solute permeability and brain transport by multiphoton microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNFα induces inflammatory stress response in microvascular endothelial cells via Akt- and P38 MAP kinase-mediated thrombospondin-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blood-brain barrier permeability to sucrose and dextran after osmotic opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Blood-Spinal Cord Barrier Dysfunction in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract

The blood-spinal cord barrier (BSCB) is a highly selective interface crucial for maintaining the homeostasis of the spinal cord microenvironment. Emerging evidence indicates that BSCB dysfunction is not merely a consequence but an early and pivotal contributor to the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying BSCB breakdown in these conditions. We detail the key signaling pathways involved, such as those mediated by matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and inflammatory cytokines. Furthermore, this document summarizes quantitative data on barrier permeability and component degradation, presents detailed experimental protocols for assessing BSCB integrity both in vivo and in vitro, and offers visual representations of complex biological processes through diagrams. A comprehensive understanding of these mechanisms is critical for the development of novel therapeutic strategies aimed at preserving barrier integrity and slowing disease progression.

The Architecture of the Blood-Spinal Cord Barrier (BSCB)

The BSCB is a complex, multicellular structure forming the neurovascular unit (NVU) of the spinal cord. Its primary role is to strictly regulate the passage of molecules and cells from the bloodstream into the central nervous system (CNS), thereby protecting neurons from toxins, pathogens, and peripheral inflammation.[1][2] The key components of the BSCB are:

-

Endothelial Cells: These form the inner lining of the microvessels and are characterized by the presence of intercellular tight junctions, which severely restrict paracellular diffusion.[3]

-

Tight Junctions (TJs): These are protein complexes, including claudins (especially claudin-5), occludin, and zonula occludens (ZO-1), that seal the space between adjacent endothelial cells.[3][4]

-

Basement Membrane: A layer of extracellular matrix that surrounds the endothelial cells, providing structural support and anchoring for other cell types.[5]

-

Pericytes: Contractile cells embedded within the basement membrane that are crucial for maintaining barrier integrity, regulating capillary blood flow, and facilitating communication between endothelial cells and other neural cells.[5][6][7]

-

Astrocyte End-feet: Processes from nearby astrocytes that ensheathe the microvessels and are essential for inducing and maintaining the barrier properties of the endothelial cells.[3][5]

The BSCB is physiologically more permeable than the blood-brain barrier (BBB), which may contribute to the specific vulnerability of the spinal cord in certain diseases.[8][9]

BSCB Dysfunction in Neurodegenerative Diseases

Amyotrophic Lateral Sclerosis (ALS)

There is substantial evidence that BSCB breakdown is an early event in ALS pathogenesis, potentially preceding motor neuron degeneration.[4][5][10] This disruption contributes to neuroinflammation and neuronal damage by allowing the entry of neurotoxic substances from the blood.[10][11] Key pathological findings include microhemorrhages, degeneration of pericytes and astrocytes, and reduced expression of TJ proteins.[5][6][12]

Table 1: Quantitative Data on BSCB Dysfunction in ALS

| Parameter | Finding in ALS Patients/Models | Reference |

| Perivascular Hemoglobin | 3.1-fold increase in deposits in human ALS spinal cords compared to controls. | [6] |

| Pericyte Number | 54% reduction in human ALS spinal cords compared to controls (p < 0.01). | [6] |

| ZO-1 mRNA Expression | Decreased in sporadic ALS (sALS) patients compared to controls (p = 0.026). | [4] |

| Occludin mRNA Expression | Decreased in familial ALS (fALS) patients compared to controls (p = 0.028). | [4] |

| Blood Flow | Reduced by 30-45% in the lower spinal cord of SOD1 models prior to symptom onset. | [11] |

Multiple Sclerosis (MS)

BSCB disruption is a hallmark of MS, facilitating the infiltration of autoreactive immune cells (T-cells and B-cells) into the spinal cord, which initiates a cascade of neuroinflammation, demyelination, and axonal damage.[3][13] This process leads to the formation of perivascular plaques, which are characteristic lesions of MS.[3] While gadolinium-enhancing lesions on MRI indicate active, severe barrier breakdown, evidence suggests that TJ abnormalities and barrier dysfunction can also occur in normal-appearing tissue, contributing to disease progression.[9]

Table 2: Quantitative Data on BSCB Dysfunction in MS Models

| Parameter | Finding in MS Models (EAE) | Reference |

| Occludin Protein | Disruption observed in spinal cord endothelial cells in inflammatory models. | [14] |

| Immune Cell Infiltration | Movement of activated CD4+ and CD8+ T helper cells across the BSCB initiates plaque formation. | [3] |

| Fibrinogen Deposits | Found in the CNS of progressive MS forms, indicating TJ abnormalities and leakage. | [9] |

Core Molecular Mechanisms of BSCB Breakdown

Several interconnected signaling pathways contribute to the loss of BSCB integrity.

Matrix Metalloproteinase (MMP) Activation

MMPs are a family of enzymes that degrade components of the extracellular matrix and tight junctions.[15][16] In neurodegenerative conditions, pro-inflammatory cytokines trigger the upregulation and activation of MMPs, particularly MMP-2, MMP-3, and MMP-9.[7][17][18] Activated MMPs can directly cleave TJ proteins like occludin and claudin-5 and degrade the basement membrane, leading to increased vascular permeability.[16][19]

Neuroinflammation and Cytokine Signaling

Chronic neuroinflammation is a key driver of BSCB dysfunction.[13][20] Activated microglia and astrocytes release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines.[20] These mediators act on endothelial cells to:

-

Downregulate the expression of TJ proteins. For instance, the chemokine CCL2 has been shown to decrease the expression of ZO-1 and occludin.[12]

-

Promote the expression of adhesion molecules, facilitating leukocyte infiltration.

-

Induce oxidative stress, which further damages endothelial cells and TJs.[20]

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent modulator of vascular permeability.[21][22] Under pathological conditions such as hypoxia (which can result from reduced blood flow), the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and promotes the expression of VEGF.[21] VEGF, in turn, can increase BSCB permeability, contributing to vasogenic edema. While VEGF can promote recovery through angiogenesis, its acute effects often exacerbate barrier breakdown.[22][23][24]

References

- 1. Blood–brain barrier breakdown in Alzheimer’s disease and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Next generation in vitro models of the human blood - brain/cerebrospinal fluid barrier [frontiersin.org]

- 3. Multiple Sclerosis and the Blood-Central Nervous System Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Blood-CNS barrier dysfunction in amyotrophic lateral sclerosis: Proposed mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blood-spinal cord barrier breakdown and pericyte reductions in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blood-Spinal Cord Barrier: Its Role in Spinal Disorders and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reviewing the Significance of Blood–Brain Barrier Disruption in Multiple Sclerosis Pathology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Breached Barriers: A Scoping Review of Blood-Central Nervous System Barrier Pathology in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 12. neurology.org [neurology.org]

- 13. Frontiers | Blood-Brain Barrier Dysfunction Amplifies the Development of Neuroinflammation: Understanding of Cellular Events in Brain Microvascular Endothelial Cells for Prevention and Treatment of BBB Dysfunction [frontiersin.org]

- 14. Effects of peripheral inflammation on the blood-spinal cord barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinase in Blood-Brain Barrier Breakdown in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Matrix metalloproteinase-3 promotes early blood-spinal cord barrier disruption and hemorrhage and impairs long-term neurological recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Role of hypoxia-induced VEGF in blood-spinal cord barrier disruption in chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of VEGF Treatment on the Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of VEGF treatment on the blood-spinal cord barrier permeability in experimental spinal cord injury: dynamic contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Impact of Inflammation on the Blood-Spinal Cord Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that stringently regulates the passage of molecules and cells between the blood and the spinal cord parenchyma, thereby maintaining the delicate homeostasis of the central nervous system (CNS). Inflammation, a hallmark of numerous spinal cord pathologies including traumatic injury and neuroimmune diseases, profoundly compromises the integrity of this critical barrier. This technical guide provides an in-depth examination of the cellular and molecular mechanisms underlying inflammation-mediated BSCB disruption. It details the key inflammatory mediators, cellular effectors, and signaling pathways implicated in the breakdown of the BSCB. Furthermore, this guide offers a compilation of key experimental protocols for studying the BSCB in preclinical models and presents quantitative data on the inflammatory response and associated barrier dysfunction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the BSCB in the context of neuroinflammation.

Introduction: The Blood-Spinal Cord Barrier in Health and Disease

The blood-spinal cord barrier (BSCB) is a critical neurovascular unit composed of specialized endothelial cells interconnected by complex tight and adherens junctions, a basement membrane, pericytes, and astrocytic end-feet.[1] This intricate structure forms a physical and metabolic barrier that is essential for protecting the spinal cord from blood-borne pathogens, toxins, and inflammatory cells, while facilitating the transport of essential nutrients.[1]

Various pathological conditions, including traumatic spinal cord injury (SCI), experimental autoimmune encephalomyelitis (EAE) - an animal model for multiple sclerosis, and peripheral nerve injury, can trigger a potent inflammatory cascade that leads to BSCB breakdown.[2] This disruption is a critical event in the secondary injury cascade, allowing the infiltration of peripheral immune cells and inflammatory mediators into the spinal cord parenchyma.[3][4] This influx exacerbates tissue damage, contributes to neuronal dysfunction, and can impede recovery.[3][4] Understanding the intricate interplay between inflammation and the BSCB is therefore paramount for the development of effective therapeutic strategies for a range of spinal cord disorders.

Cellular and Molecular Mechanisms of Inflammation-Induced BSCB Disruption

The integrity of the BSCB is compromised during inflammation through a multi-faceted process involving various cell types and molecular mediators.

2.1. The Role of Inflammatory Mediators

Pro-inflammatory cytokines and chemokines are key soluble factors that orchestrate the breakdown of the BSCB.

-

Tumor Necrosis Factor-alpha (TNF-α): One of the earliest cytokines to be released following injury, TNF-α can directly increase the permeability of endothelial cells by triggering the reorganization of the actin cytoskeleton and the disassembly of tight junction proteins.[5] It also stimulates the expression of adhesion molecules on endothelial cells, facilitating the recruitment of leukocytes.[5]

-

Interleukin-1 beta (IL-1β): Similar to TNF-α, IL-1β contributes to BSCB disruption by modulating tight junction protein expression and promoting the production of other inflammatory mediators.[6]

-

Chemokines (e.g., MCP-1/CCL2): Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that not only attracts monocytes/macrophages to the site of injury but also directly increases the permeability of the BSCB.[7] MCP-1 binds to its receptor, CCR2, on endothelial cells, initiating signaling cascades that lead to the phosphorylation and redistribution of tight junction proteins.[2][3][8]

-

Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are a family of zinc-dependent endopeptidases that are upregulated in response to inflammatory stimuli.[2][9] They play a crucial role in BSCB breakdown by degrading components of the extracellular matrix and tight junction proteins, thereby creating physical openings in the barrier.[2][9]

2.2. The Contribution of Infiltrating and Resident Immune Cells

Both resident and infiltrating immune cells are major contributors to inflammation-mediated BSCB damage.

-

Neutrophils: These are typically the first immune cells to infiltrate the injured spinal cord.[10] They release a variety of cytotoxic substances, including reactive oxygen species (ROS) and proteases, that can directly damage endothelial cells and contribute to barrier breakdown.[10]

-

Macrophages and Microglia: Following the initial wave of neutrophils, monocytes from the periphery are recruited to the spinal cord where they differentiate into macrophages.[11] Along with resident microglia, these cells become activated and release a plethora of pro-inflammatory cytokines, chemokines, and MMPs that perpetuate the inflammatory cycle and further compromise BSCB integrity.[11][12]

-

T-Lymphocytes: In autoimmune conditions like EAE, myelin-specific T-cells play a central role in initiating and sustaining the inflammatory attack on the CNS, including the BSCB.[11]

2.3. Alterations in Tight Junction Proteins

Tight junctions are the primary determinants of the paracellular barrier of the BSCB. Inflammation leads to the disruption of these crucial protein complexes.

-

Occludin and Claudin-5: These are transmembrane proteins that form the core of the tight junction strands. During inflammation, the expression and localization of occludin and claudin-5 are significantly altered.[13][14] They can be phosphorylated, internalized, or proteolytically degraded, leading to a loss of junctional integrity.[13][14]

-

Zonula Occludens (ZO) Proteins: ZO-1, ZO-2, and ZO-3 are cytoplasmic scaffolding proteins that link the transmembrane tight junction proteins to the actin cytoskeleton.[13] Disruption of this link, often initiated by inflammatory signaling, leads to the destabilization of the entire tight junction complex.[13]

Key Signaling Pathways in BSCB Disruption